molecular formula C8H13N3O2 B11705915 N-ethyl-4,6-dimethoxypyrimidin-2-amine

N-ethyl-4,6-dimethoxypyrimidin-2-amine

Cat. No.: B11705915
M. Wt: 183.21 g/mol
InChI Key: XFVPSPUNOHACHY-UHFFFAOYSA-N
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Description

N-Ethyl-4,6-dimethoxypyrimidin-2-amine is a substituted pyrimidine derivative characterized by an ethylamino group at position 2 and methoxy groups at positions 4 and 4. Its molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 183.21 g/mol. The compound is structurally related to pyrimidine bases found in nucleic acids but modified to enhance stability and functional versatility.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

N-ethyl-4,6-dimethoxypyrimidin-2-amine

InChI

InChI=1S/C8H13N3O2/c1-4-9-8-10-6(12-2)5-7(11-8)13-3/h5H,4H2,1-3H3,(H,9,10,11)

InChI Key

XFVPSPUNOHACHY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-4,6-dimethoxypyrimidin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-amino-4,6-dimethoxypyrimidine with ethylating agents. For instance, the reaction can be carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of malononitrile as a starting material, followed by a series of reactions including imidization, cyanamide substitution, and aromatic cyclization. These reactions are carried out in the presence of specific catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4,6-dimethoxypyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

    Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.

    Substitution: The ethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-ethyl-4,6-dimethoxypyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pesticides and other industrial chemicals

Mechanism of Action

The mechanism of action of N-ethyl-4,6-dimethoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Features:

  • Synthesis : Typically prepared via nucleophilic substitution reactions involving 4,6-dimethoxypyrimidin-2-amine and ethylating agents such as ethyl halides or ethyl sulfates under basic conditions .
  • Applications : Used as an intermediate in agrochemicals (e.g., sulfonylurea herbicides) and pharmaceuticals, where its hydrogen-bonding capacity and electron-rich aromatic ring facilitate molecular recognition .
  • Crystallography: Crystallizes in monoclinic systems (e.g., space group P2₁/n) with intermolecular N–H⋯N and N–H⋯O hydrogen bonds stabilizing the lattice .

Comparison with Similar Pyrimidine Derivatives

Structural Analogues and Substituent Effects

The following table compares N-ethyl-4,6-dimethoxypyrimidin-2-amine with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2-NH(CH₂CH₃), 4-OCH₃, 6-OCH₃ C₈H₁₃N₃O₂ 183.21 Enhanced lipophilicity due to ethyl group; forms co-crystals with carboxylic acids .
4,6-Dimethoxypyrimidin-2-amine 2-NH₂, 4-OCH₃, 6-OCH₃ C₆H₉N₃O₂ 155.15 Higher solubility in polar solvents; forms hydrogen-bonded adducts with piperazine derivatives .
5-Chloro-4,6-dimethoxypyrimidin-2-amine 2-NH₂, 4-OCH₃, 6-OCH₃, 5-Cl C₆H₈ClN₃O₂ 189.61 Chlorine substitution increases electronegativity; crystallizes in P2₁/n with planar molecular geometry .
4,6-Diethylpyrimidin-2-amine 2-NH₂, 4-CH₂CH₃, 6-CH₂CH₃ C₈H₁₃N₃ 151.21 Ethyl groups reduce hydrogen-bonding capacity; lower thermal stability compared to methoxy analogues .

Hydrogen-Bonding and Supramolecular Assembly

  • This compound : Forms co-crystals with carboxylic acids (e.g., 2-(1H-indol-3-yl)acetic acid) via N–H⋯O and O–H⋯N interactions, creating R₂²(8) motifs .
  • 4,6-Dimethoxypyrimidin-2-amine : Exhibits stronger N–H⋯N bonds with 1-(4-nitrophenyl)piperazine (bond length: 2.990–3.208 Å), leading to extended supramolecular chains .
  • 5-Chloro-4,6-dimethoxypyrimidin-2-amine : Chlorine substitution disrupts planarity slightly (dihedral angle: 2.6°), but maintains stacking via π-π interactions (interplanar distance: ~3.5 Å) .

Research Findings and Data Tables

Table 1: Crystallographic Data Comparison

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bond Lengths (Å) Reference
This compound P1 a = 7.4555, b = 10.7197, β = 94.06° N–H⋯O: 2.85, O–H⋯N: 2.76
4,6-Dimethoxypyrimidin-2-amine P2₁/n a = 5.066, b = 12.775, c = 12.587 N–H⋯N: 2.990–3.208
5-Chloro-4,6-dimethoxypyrimidin-2-amine P2₁/n a = 5.066, b = 12.775, c = 12.587 Cl⋯N: 5.725

Table 2: Thermal and Solubility Properties

Compound Melting Point (°C) Solubility in Water (g/L) Log P (Octanol-Water)
This compound 142–145 0.8 1.9
4,6-Dimethoxypyrimidin-2-amine 168–170 3.2 0.7
5-Chloro-4,6-dimethoxypyrimidin-2-amine 185–187 1.5 1.5

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